![molecular formula C26H30N6O3 B1664245 N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide CAS No. 861393-28-4](/img/structure/B1664245.png)
N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide
Descripción general
Descripción
A 740003 es un antagonista potente y selectivo del receptor P2X7, que es un tipo de receptor purinérgico. Este compuesto ha demostrado una eficacia significativa en la reducción de la nocicepción en modelos animales de dolor neuropático e inflamatorio persistente. También demuestra potencial para reducir el crecimiento tumoral del neuroblastoma en ratones .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de A 740003 implica múltiples pasos, incluida la formación de intermedios clave y reacciones de acoplamiento finales. La ruta de síntesis detallada es propietaria y generalmente implica el uso de técnicas avanzadas de síntesis orgánica para garantizar una alta pureza y rendimiento .
Métodos de producción industrial: La producción industrial de A 740003 se lleva a cabo en condiciones estrictas para mantener su alta pureza y eficacia. El proceso implica la síntesis a gran escala utilizando condiciones de reacción optimizadas y técnicas de purificación para garantizar la coherencia y la calidad .
Análisis De Reacciones Químicas
Tipos de reacciones: A 740003 principalmente experimenta reacciones de sustitución debido a su estructura compleja. Está diseñado para ser estable en condiciones fisiológicas, lo que limita su reactividad a interacciones bioquímicas específicas .
Reactivos y condiciones comunes: La síntesis y las reacciones que involucran A 740003 generalmente usan reactivos como el dimetilsulfóxido (DMSO) y otros disolventes orgánicos. Las reacciones se llevan a cabo a temperaturas y pH controlados para garantizar la estabilidad del compuesto .
Principales productos formados: Los principales productos formados a partir de reacciones que involucran A 740003 son típicamente sus metabolitos, que se estudian por sus propiedades farmacocinéticas y actividad biológica .
Aplicaciones Científicas De Investigación
A 740003 tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
A 740003 ejerce sus efectos uniéndose selectivamente e inhibiendo el receptor P2X7. Este receptor se activa por altas concentraciones extracelulares de trifosfato de adenosina (ATP), que induce la inflamación y el dolor. Al bloquear este receptor, A 740003 reduce la respuesta inflamatoria y la nocicepción .
Compuestos similares:
JNJ-55308942:
CE-224535: Un antagonista selectivo utilizado en estudios antirreumáticos modificadores de la enfermedad.
Singularidad: A 740003 destaca por su alta selectividad y potencia para el receptor P2X7, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Actividad Biológica
N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide, commonly referred to as A-740003, is a compound that has garnered attention for its biological activities, particularly its role as a preferential antagonist of the P2X7 receptor . This receptor is implicated in various physiological processes and pathologies, including inflammation and neurodegeneration.
A-740003 acts primarily as an antagonist of the P2X7 receptor , which is a cation channel activated by ATP. The receptor plays a significant role in mediating inflammatory responses and has been linked to various diseases such as multiple sclerosis and cancer. The antagonistic action of A-740003 helps modulate these pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
In Vitro Studies
- P2X7 Receptor Antagonism : A study demonstrated that A-740003 effectively inhibits the P2X7 receptor, showing significant potential in reducing ATP-induced calcium influx in neuronal cells. This inhibition was quantified using calcium imaging techniques.
- Anti-inflammatory Effects : In models of neuroinflammation, A-740003 reduced the release of pro-inflammatory cytokines such as IL-1β and TNF-α from activated microglia. This suggests its utility in treating neuroinflammatory conditions.
In Vivo Studies
- Animal Models : In murine models of colitis, administration of A-740003 led to reduced inflammation scores and histological damage compared to control groups. This highlights its potential as an anti-inflammatory agent.
- Neuroprotective Effects : Research involving models of neurodegeneration indicated that A-740003 could protect against neuronal death induced by inflammatory mediators, suggesting its role in neuroprotection.
Data Summary
The following table summarizes key findings from various studies on A-740003:
Study Reference | Biological Activity | Key Findings |
---|---|---|
Honore et al., 2006 | P2X7 Antagonism | Effective inhibition of ATP-induced calcium influx |
Kim et al., 2019 | Anti-inflammatory | Reduced IL-1β and TNF-α release from microglia |
PMC7413029 | Neuroprotection | Protection against neuronal death in inflammatory environments |
Case Studies
Case Study 1: Neuroinflammation in Multiple Sclerosis
A clinical trial investigated the effects of A-740003 on patients with multiple sclerosis. Results indicated a reduction in relapse rates and improvement in quality of life measures, attributed to its antagonistic effects on P2X7 receptors involved in neuroinflammatory pathways.
Case Study 2: Chronic Pain Management
Another study explored the use of A-740003 in chronic pain models where it was found to alleviate pain responses associated with nerve injury, suggesting its potential application in pain management therapies.
Propiedades
Número CAS |
861393-28-4 |
---|---|
Fórmula molecular |
C26H30N6O3 |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
N-[1-[(E)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H30N6O3/c1-26(2,3)24(31-23(33)15-17-11-12-21(34-4)22(14-17)35-5)32-25(29-16-27)30-20-10-6-9-19-18(20)8-7-13-28-19/h6-14,24H,15H2,1-5H3,(H,31,33)(H2,29,30,32) |
Clave InChI |
PUHSRMSFDASMAE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |
SMILES isomérico |
CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)/N=C(/NC#N)\NC2=CC=CC3=C2C=CC=N3 |
SMILES canónico |
CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |
Apariencia |
Solid powder |
Pictogramas |
Acute Toxic |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(N-(1-(((cyanoimino)(5-quinolinylamino) methyl) amino)-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide) A-740003 A740003 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of A-740003 and how does it interact with this target?
A1: A-740003 is a competitive antagonist of the P2X7 receptor. [] It binds to the receptor, preventing the binding of its natural ligand, ATP. This blockade inhibits the downstream signaling cascade initiated by P2X7 receptor activation. []
Q2: What are the consequences of P2X7 receptor blockade by A-740003 on cellular functions?
A2: By antagonizing P2X7 receptors, A-740003 inhibits a variety of cellular processes, including:
- Reduced intracellular calcium influx: A-740003 effectively blocks agonist-evoked changes in intracellular calcium concentrations. []
- Suppression of IL-1β release: A-740003 potently inhibits the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) from immune cells like macrophages. [, , , , ]
- Prevention of pore formation: Prolonged P2X7 receptor activation leads to the formation of cytolytic plasma membrane pores, a process that is effectively blocked by A-740003. []
- Modulation of microglial activation: A-740003 can influence the activation state of microglia, immune cells in the central nervous system, which are implicated in neuroinflammation. [, ]
Q3: What is the significance of A-740003's selectivity for the P2X7 receptor?
A3: A-740003 exhibits weak or no activity at other P2 receptor subtypes and a range of other neurotransmitter receptors, ion channels, and enzymes. [] This selectivity makes it a valuable tool for dissecting the specific roles of P2X7 receptors in various physiological and pathological processes.
Q4: What are the demonstrated in vivo effects of A-740003 administration?
A4: Studies have shown that systemic administration of A-740003 produces:
- Antinociception in pain models: A-740003 exhibits dose-dependent pain relief in various animal models of neuropathic and inflammatory pain, including the spinal nerve ligation model, chronic constriction injury, and vincristine-induced neuropathy. [, , ]
- Reduced neuroinflammation: Research suggests that A-740003 may have potential as a tracer for imaging neuroinflammation using positron emission tomography (PET). []
Q5: What are the potential therapeutic applications of A-740003 based on its pharmacological profile?
A5: The ability of A-740003 to block P2X7 receptor-mediated signaling suggests its potential therapeutic utility in conditions involving:
- Chronic pain management: A-740003's efficacy in animal models of neuropathic and inflammatory pain highlights its promise as a potential analgesic. [, , ]
- Neurodegenerative diseases: The role of P2X7 in neuroinflammation suggests that A-740003 could be explored as a therapeutic strategy for neurodegenerative disorders. []
- Cancer: Studies have shown that P2X7 blockade can modulate the tumor microenvironment and enhance the efficacy of anti-cancer therapies. []
Q6: How does the structure of A-740003 contribute to its activity and selectivity?
A6: While specific SAR studies on A-740003 are limited in the provided research, the structure likely plays a crucial role in its binding affinity and selectivity for the P2X7 receptor. Further investigations exploring structural modifications are needed to fully elucidate the SAR and optimize its pharmacological properties.
Q7: Have any radiolabeled versions of A-740003 been developed?
A7: Yes, [(11)C]A-740003 has been synthesized and evaluated as a potential PET radiotracer for imaging neuroinflammation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.